2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane
Overview
Description
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring and a phenoxyethyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane typically involves the reaction of 3-chloro-4-fluorophenol with ethylene oxide to form the intermediate 2-(3-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenoxy acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phenoxy alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, potassium hydroxide, or amines. Reaction conditions typically involve elevated temperatures and solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation Reactions: Products include phenoxy acids and other oxidized compounds.
Reduction Reactions: Products include phenoxy alcohols and other reduced derivatives.
Scientific Research Applications
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules. The compound may exert its effects by disrupting cellular processes or inhibiting specific enzymes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Chloro-4-fluoro-phenoxy)ethyl]-1,4-dioxane
- 2-[2-(3-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxolane
- 2-[2-(3-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxepane
Uniqueness
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(3-chloro-4-fluorophenoxy)ethyl]-1,3-dioxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO3/c13-10-8-9(2-3-11(10)14)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYIDNNYRIPNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223926 | |
Record name | 1,3-Dioxane, 2-[2-(3-chloro-4-fluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443336-71-7 | |
Record name | 1,3-Dioxane, 2-[2-(3-chloro-4-fluorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane, 2-[2-(3-chloro-4-fluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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